molecular formula C17H19BrClN B12293260 Tetrahydro-n-methyl-1-naphthalenamine hydrochloride

Tetrahydro-n-methyl-1-naphthalenamine hydrochloride

Cat. No.: B12293260
M. Wt: 352.7 g/mol
InChI Key: FRGRVQZKRCFTHR-UHFFFAOYSA-N
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Description

trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4-: is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their ability to form stable complexes with various organic molecules. Boronic esters are particularly useful in the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4- typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of boronic esters, including trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4-, involves large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors has been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boronic esters can undergo oxidation reactions to form boronic acids. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reduction of boronic esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Boronic esters can participate in substitution reactions, particularly in the presence of palladium catalysts, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, aqueous conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Palladium catalysts, organic solvents like THF or toluene.

Major Products:

Mechanism of Action

The mechanism of action of trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4- involves its ability to form stable complexes with organic molecules. This property is utilized in various chemical reactions, particularly in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts in substitution reactions and the formation of boronic acid derivatives through oxidation .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pinacol boronic ester
  • 4-Bromophenylboronic acid

Comparison: Trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to phenylboronic acid, it has enhanced stability and reactivity in substitution reactions. Pinacol boronic ester, on the other hand, is more commonly used in oxidation reactions due to its susceptibility to hydrolysis .

Properties

IUPAC Name

4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRVQZKRCFTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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